molecular formula C5H13NO3S B1199153 5-Aminopentanesulfonic acid CAS No. 37043-68-8

5-Aminopentanesulfonic acid

Cat. No.: B1199153
CAS No.: 37043-68-8
M. Wt: 167.23 g/mol
InChI Key: NJVWBSNUDITJDJ-UHFFFAOYSA-N
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Description

It is a short-chain amino acid found in the blood and cerebrospinal fluid of animals . This compound is characterized by its sulfonic acid functional group, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The primary method for synthesizing 5-aminopentanesulfonic acid involves the reaction of pentanesulfonyl chloride with ammonia. This reaction typically occurs under alkaline conditions to facilitate the formation of the desired product . The general reaction can be represented as follows: [ \text{C5H11SO2Cl} + \text{NH3} \rightarrow \text{C5H13NO3S} + \text{HCl} ]

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is carried out in reactors with controlled temperature and pressure to ensure high yield and purity. The product is then purified through crystallization or other separation techniques to obtain the final compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: 5-Aminopentanesulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro compounds, while substitution reactions can produce various alkylated or acylated derivatives .

Scientific Research Applications

5-Aminopentanesulfonic acid has a wide range of applications in scientific research:

Mechanism of Action

The exact mechanism of action of 5-aminopentanesulfonic acid is not fully understood. it is believed to act on the γ-aminobutyric acid (GABA) receptors in the brain, either as a modulator or an agonist. GABA is a major inhibitory neurotransmitter in the central nervous system, and its modulation can influence various neurological functions .

Comparison with Similar Compounds

  • 5-Aminonaphthalene-1-sulfonic acid
  • 5-Aminonaphthalene-2-sulfonic acid
  • Aminobenzenesulfonic acids

Comparison: Compared to other sulfonic acid derivatives, 5-aminopentanesulfonic acid is unique due to its short-chain structure and specific interaction with GABA receptors. This makes it particularly valuable in neurological research and potential therapeutic applications .

Properties

IUPAC Name

5-aminopentane-1-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NO3S/c6-4-2-1-3-5-10(7,8)9/h1-6H2,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJVWBSNUDITJDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCN)CCS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10190547
Record name 5-Aminopentanesulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10190547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37043-68-8
Record name 5-Aminopentanesulfonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037043688
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Aminopentanesulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10190547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: The research paper mentions that 5-Aminopentanesulfonic acid acts as an excitant and can induce convulsions in young chickens. What is the proposed mechanism behind this effect?

A1: While the research paper [] highlights the convulsant effect of this compound in young chickens, it doesn't delve into the specific mechanism of action. The authors suggest that the long-chain structure of this compound, compared to the shorter 3-aminopropanesulfonic acid (which has a depressant effect), might be responsible for its excitatory properties. Further research is needed to elucidate the precise molecular targets and pathways involved in this effect.

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